molecular formula C14H15N3O4S B13947166 2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid CAS No. 59487-17-1

2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B13947166
CAS No.: 59487-17-1
M. Wt: 321.35 g/mol
InChI Key: WGQUZZJHFLIMMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline, followed by coupling with benzenesulfonic acid under controlled conditions . Industrial production methods often involve optimizing reaction conditions to achieve high purity and yield, ensuring the compound meets specific standards for its intended applications.

Chemical Reactions Analysis

2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the azo group into corresponding amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar compounds to 2-(4-Amino-5-methoxy-2-methylphenylazo)benzenesulfonic acid include:

Properties

CAS No.

59487-17-1

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

2-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H15N3O4S/c1-9-7-10(15)13(21-2)8-12(9)17-16-11-5-3-4-6-14(11)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)

InChI Key

WGQUZZJHFLIMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=CC=C2S(=O)(=O)O)OC)N

Origin of Product

United States

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